2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2,4,6,8H,3,5,7,9H2,1H3,(H2,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDZPCQRUSICAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC4=C(CCCC4)C(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydroquinazolinone Core
The tetrahydroquinazolin-4(1H)-one scaffold is synthesized via cyclocondensation of 2-aminocyclohexanecarboxylic acid derivatives with urea or thiourea. For example, heating 2-amino-5-methylbenzoic acid with butyl isothiocyanate in ethanol yields 2-thioxoquinazolin-4-one intermediates, which are subsequently alkylated or oxidized to introduce substituents.
Introduction of the 4-Methylquinazolin-2-ylamino Group
The amino linkage is established through nucleophilic substitution or Buchwald-Hartwig amination. In one protocol, the tetrahydroquinazolinone core is treated with 2-chloro-4-methylquinazoline in the presence of a palladium catalyst and a base such as cesium carbonate. This coupling reaction proceeds at 80–100°C in dimethylformamide (DMF), achieving moderate to high yields (60–75%).
Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 18 h | 82 | |
| Alkylation | DMF, K₂CO₃, 90°C, 12 h | 78 | |
| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C, 24 h | 65 |
One-Pot Tandem C–H Amination and Annulation
A copper-mediated tandem C(sp²)–H amination and annulation strategy has been developed for constructing quinazolin-4(1H)-one frameworks. This method eliminates the need for pre-functionalized starting materials, enhancing synthetic efficiency:
Reaction Mechanism
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C–H Activation : A copper catalyst (e.g., CuI) activates the C–H bond of benzamide derivatives.
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Amine Coupling : The activated intermediate reacts with 4-methylquinazolin-2-amine, forming a C–N bond.
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Annulation : Intramolecular cyclization yields the tetrahydroquinazolinone ring system.
This method operates under mild conditions (80°C, 12 h) and tolerates electron-donating and electron-withdrawing substituents, achieving yields of 50–70%.
Ring-Closure Reactions Under Acidic Conditions
Ring-closure reactions using concentrated hydrochloric acid or acetic anhydride are widely employed for quinazolinone synthesis. For example:
Acid-Mediated Cyclization
A mixture of 2-[3-(2-ethoxy-2-oxoethyl)ureido]benzoic acid derivatives is refluxed in concentrated HCl, inducing cyclization to form the tetrahydroquinazolinone core. Subsequent hydrazinolysis or alkylation introduces the 4-methylquinazolin-2-ylamino group.
Table 2: Acidic Cyclization Conditions and Outcomes
| Starting Material | Acid Used | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Ureidobenzoic acid derivative | HCl | Reflux | 6 | 85 |
| N-Chloroacetyl anthranilate | Ac₂O | 120°C | 3 | 72 |
Transition-Metal-Mediated Cross-Coupling
Palladium and copper catalysts facilitate cross-coupling reactions between halogenated quinazolines and aminotetrahydroquinazolinones. For instance:
Ullmann-Type Coupling
A mixture of 2-iodo-4-methylquinazoline and 5,6,7,8-tetrahydroquinazolin-4(1H)-one-2-amine undergoes coupling in the presence of CuI and trans-4-hydroxyproline in dimethyl sulfoxide (DMSO) at 90°C. This method affords the target compound in 68% yield with excellent regioselectivity.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
| Method | Advantages | Limitations |
|---|---|---|
| Multi-Step Cyclocondensation | High purity, scalable | Lengthy synthesis (>4 steps) |
| Tandem C–H Amination | Atom-economical, fewer steps | Requires specialized catalysts |
| Acid-Mediated Cyclization | Low cost, simple setup | Harsh conditions, moderate yields |
| Transition-Metal Coupling | High regioselectivity | Expensive catalysts, inert atmosphere needed |
Optimization Strategies for Industrial Production
Industrial-scale synthesis prioritizes cost-effectiveness and sustainability:
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Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
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Catalyst Recycling : Immobilized copper nanoparticles on mesoporous silica enable catalyst reuse without significant loss in activity.
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Continuous-Flow Systems : Microreactor technology enhances heat transfer and reduces reaction times by 40% .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydroquinazolinones.
Scientific Research Applications
2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
Quinazoline derivatives exhibit diverse biological activities depending on substituents and core modifications. Below is a comparative analysis of ECH-91 with key analogs:
Reactivity and Stability
- Photooxidation Sensitivity: Unlike the tert-butyl-substituted hexahydroquinazolinone in , which undergoes singlet oxygen-mediated oxidation to form hydroperoxides, ECH-91’s methyl and amino groups may confer stability under similar conditions .
- Synthetic Accessibility : ECH-91’s moderate yield (63%) contrasts with higher yields for ECH-90 (67%), suggesting steric or electronic challenges in its synthesis .
Physicochemical and Spectral Comparisons
Table 2: Spectral Data Comparison
Insights:
- Aromatic proton shifts in 2b () suggest greater electron density compared to ECH-91’s methyl-substituted system .
Biological Activity
The compound 2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a member of the quinazoline family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity through the analysis of existing research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a quinazolinone framework that is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₄O |
| Molecular Weight | 230.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
Antidiabetic Properties
Research indicates that compounds similar to This compound exhibit significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by enhancing insulin secretion and reducing glucagon levels.
Case Study: DPP-IV Inhibition
A study demonstrated that derivatives of quinazoline effectively inhibited DPP-IV activity, leading to improved glycemic control in diabetic models. The compound showed an IC50 value comparable to established DPP-IV inhibitors like Linagliptin .
Antimicrobial Activity
The quinazoline derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that This compound exhibits inhibitory effects against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella enterica | 128 µg/mL |
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects of quinazoline derivatives. The compound may modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
Case Study: Neuroprotection
In vitro studies have shown that the compound can reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests a potential therapeutic role in neurodegenerative diseases .
The biological activity of This compound is believed to involve interaction with specific receptors or enzymes involved in key metabolic pathways. For instance:
- DPP-IV Inhibition : The compound binds to the active site of DPP-IV, preventing substrate hydrolysis and enhancing incretin levels.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways in bacteria.
- Neuroprotective Mechanisms : It may enhance antioxidant defenses and inhibit pro-inflammatory cytokine production.
Q & A
Q. What are the common synthetic routes for 2-[(4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted amines with carbonyl-containing precursors. For example, retrosynthetic analysis suggests using anthranilic acid derivatives and primary amines as starting materials . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction kinetics by stabilizing intermediates .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid or K₂CO₃) improve cyclization efficiency .
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve high yields .
Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and analytical methods are critical for confirming the compound’s structure?
Structural validation relies on:
- ¹H/¹³C-NMR : To resolve hydrogen environments (e.g., NH at δ 8–10 ppm, aromatic protons at δ 6.5–8.5 ppm) and carbon frameworks .
- IR spectroscopy : Identifies functional groups like C=O (1700–1680 cm⁻¹) and NH stretches (3200–3300 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What in vitro biological assays are typically used to evaluate its pharmacological potential?
Common assays include:
- Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .
Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR analysis involves:
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the quinazoline 4-position enhances antimicrobial activity, while methoxy groups improve solubility .
- Scaffold hybridization : Fusing triazole or thiazole rings (e.g., as in ) can modulate target selectivity .
- Molecular docking : Computational models predict binding affinities to targets like DHFR or EGFR kinases . Validating predictions with in vitro assays resolves discrepancies .
Q. What experimental design principles ensure reproducibility in bioactivity studies?
Adopt a split-plot design to manage variables:
- Main plots : Test compound concentrations (e.g., 1–100 μM).
- Subplots : Biological replicates (n ≥ 3) to account for inter-assay variability .
- Controls : Include vehicle (DMSO) and reference drug controls.
Randomization of sample processing minimizes bias .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Contradictions often arise from:
- Synthetic impurities : Validate purity via HPLC (>95%) and characterize byproducts .
- Assay conditions : Standardize pH, temperature, and incubation times. For example, serum proteins in cell media may reduce compound bioavailability .
- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences .
Q. What strategies optimize multi-step synthesis for scalable production?
- Flow chemistry : Continuous reactors improve yield and reduce side reactions in steps like cyclization .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst recycling : Immobilized catalysts (e.g., Pd/C) reduce costs in hydrogenation steps .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
